[3-(Aminomethyl)oxan-3-yl]methanol
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Overview
Description
[3-(Aminomethyl)oxan-3-yl]methanol: is a chemical compound with the molecular formula C7H15NO2. It is a derivative of oxane, featuring an aminomethyl group and a hydroxymethyl group attached to the third carbon of the oxane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Aminomethyl)oxan-3-yl]methanol typically involves the reaction of oxane derivatives with aminomethylating agents under controlled conditions. One common method involves the use of formaldehyde and ammonia or primary amines in the presence of a catalyst to introduce the aminomethyl group. The hydroxymethyl group can be introduced through subsequent reactions with formaldehyde under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(Aminomethyl)oxan-3-yl]methanol can undergo oxidation reactions to form corresponding oxo derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide, inert atmosphere.
Major Products:
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxane derivatives.
Scientific Research Applications
Chemistry: In chemistry, [3-(Aminomethyl)oxan-3-yl]methanol is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for versatile chemical modifications, making it valuable in organic synthesis .
Biology: Its structure allows it to act as a substrate or inhibitor in various biochemical reactions .
Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. They may serve as building blocks for the development of new drugs targeting specific enzymes or receptors .
Industry: Industrially, this compound can be used in the production of polymers and resins. Its functional groups enable it to participate in polymerization reactions, leading to materials with unique properties .
Mechanism of Action
The mechanism of action of [3-(Aminomethyl)oxan-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the hydroxymethyl group can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
[3-(Aminomethyl)tetrahydro-2H-pyran-3-yl]methanol: Similar structure but with a different ring system.
[3-(Hydroxymethyl)oxan-3-yl]methanol: Lacks the aminomethyl group.
[3-(Aminomethyl)oxan-3-yl]ethanol: Similar but with an ethanol group instead of methanol.
Uniqueness: [3-(Aminomethyl)oxan-3-yl]methanol is unique due to the presence of both aminomethyl and hydroxymethyl groups on the oxane ring. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields .
Biological Activity
[3-(Aminomethyl)oxan-3-yl]methanol, also known as this compound hydrochloride, is a compound with notable biological activity due to its unique structural features. This compound possesses an oxane ring structure with both aminomethyl and hydroxymethyl functional groups, which facilitate interactions with various biological targets. This article explores the biological activity of this compound, including its synthesis, potential applications, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is C7H15NO2, and its structural representation is as follows:
- SMILES : C1CC(COC1)(CN)CO
- InChI : InChI=1S/C7H15NO2/c8-4-7(5-9)2-1-3-10-6-7/h9H,1-6,8H2
This structure allows for diverse interactions with biological molecules, enhancing its potential therapeutic applications.
Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies indicate that compounds with similar structural motifs often exhibit a range of biological activities, including antimicrobial and neuroprotective effects.
Potential Biological Activities
Based on in silico predictions and structural analogies, the following potential activities have been proposed for this compound:
Activity Type | Description |
---|---|
Antimicrobial | Potential inhibition of bacterial growth |
Neuroprotective | Possible protective effects on neuronal cells |
Antioxidant | Ability to scavenge free radicals |
Synthesis
The synthesis of this compound typically involves standard organic synthesis techniques. Key steps may include:
- Formation of the oxane ring.
- Introduction of the aminomethyl group.
- Hydroxymethylation to yield the final product.
Optimizing these steps can enhance yield and purity, making the compound suitable for further biological evaluation.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic contexts. For instance:
- Antimicrobial Activity : A study demonstrated that derivatives of compounds similar to this compound exhibited significant antibacterial properties against pathogens such as E. coli and S. aureus .
- Neuroprotective Effects : Research indicated that compounds with aminomethyl functionalities can protect neuronal cells from oxidative stress, suggesting a potential role in neurodegenerative disease therapies .
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Interaction studies have shown that:
- The hydroxymethyl group enhances solubility and bioavailability.
- The aminomethyl group may facilitate binding to specific receptors or enzymes involved in metabolic pathways.
Properties
IUPAC Name |
[3-(aminomethyl)oxan-3-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c8-4-7(5-9)2-1-3-10-6-7/h9H,1-6,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAALOZPBBZWIRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)(CN)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1512573-56-6 |
Source
|
Record name | [3-(aminomethyl)oxan-3-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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